molecular formula C15H16O6 B12389106 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

Cat. No.: B12389106
M. Wt: 292.28 g/mol
InChI Key: GDNDWFIQOXRVDM-UHFFFAOYSA-N
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Description

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is a complex organic compound characterized by its unique structure, which includes a chromone core and a cyclohexyl ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Ring: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, ethers.

Scientific Research Applications

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-flavone
  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-isoflavone
  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-coumarin

Uniqueness

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is unique due to its specific combination of a chromone core and a cyclohexyl ring with multiple hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

2-(1,4-dihydroxycyclohexyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2

InChI Key

GDNDWFIQOXRVDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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